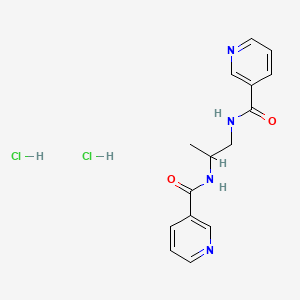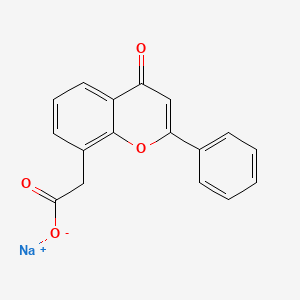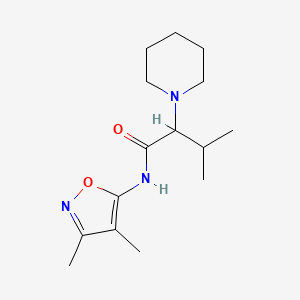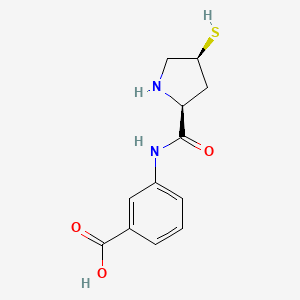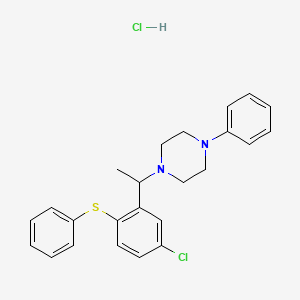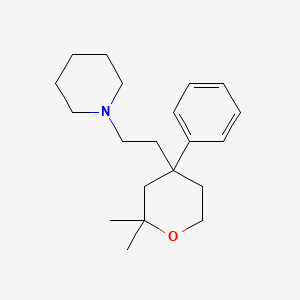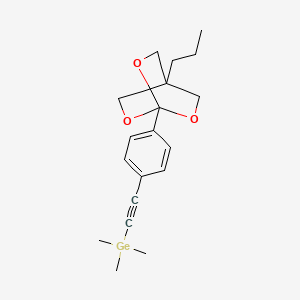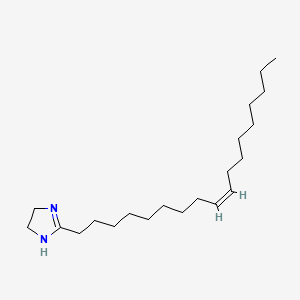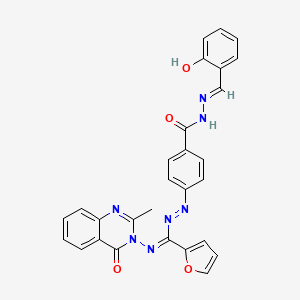
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- typically involves the kinetic resolution of its racemic mixture. One effective method employs Pseudomonas fluorescens lipase (PFL) as a biocatalyst. The enzyme selectively acylates the R-form of the racemic intermediate, leaving the S-form intact. The reaction is optimized at 30°C with an enzyme activity of 400 units and a substrate concentration of 10 mM, achieving high enantioselectivity and conversion within 3 hours .
Industrial Production Methods
Industrial production methods for this compound often leverage biocatalysis due to its efficiency and selectivity. The use of immobilized enzymes or whole-cell biocatalysts can enhance the scalability and economic viability of the process. These methods are designed to minimize waste generation and maximize yield, aligning with the principles of green chemistry .
化学反应分析
Types of Reactions
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to yield different alcohols or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethers or amines, while oxidation reactions can produce ketones or aldehydes .
科学研究应用
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and pharmaceuticals.
Biology: Studied for its interactions with enzymes and its role in enzymatic resolution processes.
Medicine: Serves as a precursor in the synthesis of metoprolol, a drug used to treat hypertension and other cardiovascular conditions.
Industry: Employed in the production of optically pure compounds for various industrial applications.
作用机制
The mechanism of action of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- involves its interaction with specific enzymes, such as Pseudomonas fluorescens lipase. The enzyme selectively catalyzes the transesterification of the R-enantiomer, leaving the S-enantiomer intact. This selective acylation is facilitated by strong hydrogen bond interactions between the hydroxyl group of the R-enantiomer and key binding residues in the enzyme’s catalytic site .
相似化合物的比较
Similar Compounds
1-Chloro-3-phenoxy-2-propanol: Another chiral compound with similar structural features but different functional groups.
1-Chloro-2-hydroxy-3-phenoxy-propane: Shares the chloro and hydroxy groups but lacks the methoxyethyl substituent.
Uniqueness
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- is unique due to its specific chiral properties and its role as an intermediate in the synthesis of metoprolol. Its selective interaction with enzymes like Pseudomonas fluorescens lipase highlights its potential for use in enantioselective synthesis and biocatalysis .
属性
CAS 编号 |
144449-77-4 |
|---|---|
分子式 |
C12H17ClO3 |
分子量 |
244.71 g/mol |
IUPAC 名称 |
(2S)-1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3/t11-/m1/s1 |
InChI 键 |
MAVSBQOSROXJQJ-LLVKDONJSA-N |
手性 SMILES |
COCCC1=CC=C(C=C1)OC[C@@H](CCl)O |
规范 SMILES |
COCCC1=CC=C(C=C1)OCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


